molecular formula C7H4LiN B14246132 lithium;4-ethynylpyridine CAS No. 214548-37-5

lithium;4-ethynylpyridine

Cat. No.: B14246132
CAS No.: 214548-37-5
M. Wt: 109.1 g/mol
InChI Key: ZDABLFCFAQACOE-UHFFFAOYSA-N
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Description

Lithium;4-ethynylpyridine is a compound that combines lithium with 4-ethynylpyridine 4-ethynylpyridine is a derivative of pyridine, characterized by the presence of an ethynyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-ethynylpyridine involves starting from 4-vinylpyridine. The process includes the reaction of 4-vinylpyridine with a suitable reagent to introduce the ethynyl group. For example, a convenient synthesis involves the reaction of 4-vinylpyridine with trimethylsilylacetylene followed by desilylation to yield 4-ethynylpyridine .

Industrial Production Methods

Industrial production of lithium;4-ethynylpyridine may involve similar synthetic routes but on a larger scale. The process would typically require optimization of reaction conditions to ensure high yield and purity. This might include controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Lithium;4-ethynylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrohalogenation: Hydrochloric acid, hydrobromic acid, and hydroiodic acid are commonly used reagents.

    Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

Scientific Research Applications

Lithium;4-ethynylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;4-ethynylpyridine involves its interaction with molecular targets and pathways. The lithium ion can modulate various enzymes and receptors, influencing cellular processes. For example, lithium is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases, which play roles in signal transduction and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

    4-ethynylpyridine: The parent compound without lithium.

    4-vinylpyridine: A precursor in the synthesis of 4-ethynylpyridine.

    Pyridine: The basic structure from which 4-ethynylpyridine is derived.

Uniqueness

Lithium;4-ethynylpyridine is unique due to the presence of both lithium and the ethynyl group, which imparts distinct chemical properties and reactivity. The combination of lithium’s biological activity and the versatility of the ethynyl group makes this compound particularly interesting for research and industrial applications.

Properties

CAS No.

214548-37-5

Molecular Formula

C7H4LiN

Molecular Weight

109.1 g/mol

IUPAC Name

lithium;4-ethynylpyridine

InChI

InChI=1S/C7H4N.Li/c1-2-7-3-5-8-6-4-7;/h3-6H;/q-1;+1

InChI Key

ZDABLFCFAQACOE-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#CC1=CC=NC=C1

Origin of Product

United States

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